(3,6-Difluoro-2-formylphenyl)boronic acid
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Overview
Description
(3,6-Difluoro-2-formylphenyl)boronic acid is a fluorinated boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
The synthesis of (3,6-Difluoro-2-formylphenyl)boronic acid typically involves the hydroboration of fluorinated aromatic compounds. Hydroboration is a common route to organoborane reagents, where the addition of a B–H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Chemical Reactions Analysis
(3,6-Difluoro-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions include biaryl compounds and other complex organic molecules .
Scientific Research Applications
(3,6-Difluoro-2-formylphenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3,6-Difluoro-2-formylphenyl)boronic acid involves its ability to act as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atoms enhance the compound’s acidity and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
(3,6-Difluoro-2-formylphenyl)boronic acid can be compared with other fluorinated boronic acids, such as:
3-Formylphenylboronic acid: Similar in structure but lacks the fluorine atoms, resulting in different reactivity and acidity.
4-Formylphenylboronic acid: Another isomer with the formyl group in a different position, affecting its chemical properties.
2-Formylphenylboronic acid: Similar to this compound but with the formyl group in the ortho position, leading to different steric and electronic effects.
The uniqueness of this compound lies in the presence of two fluorine atoms, which significantly enhance its Lewis acidity and reactivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C7H5BF2O3 |
---|---|
Molecular Weight |
185.92 g/mol |
IUPAC Name |
(3,6-difluoro-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BF2O3/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-3,12-13H |
InChI Key |
GQDUCXZHADKSPR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1C=O)F)F)(O)O |
Origin of Product |
United States |
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